molecular formula C15H12N4O4 B15015591 Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone CAS No. 20710-28-5

Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone

Cat. No.: B15015591
CAS No.: 20710-28-5
M. Wt: 312.28 g/mol
InChI Key: RLSRMSQNTNYDMC-LVVPDBGKSA-N
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Description

Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone (CAS: 1237-69-0; RN: 20710-28-5) is a hydrazone derivative formed by the condensation of cinnamaldehyde (a phenylpropenal compound) with 2,4-dinitrophenylhydrazine. Its molecular formula is C₁₅H₁₂N₄O₄, with an average molecular weight of 312.285 g/mol and a stereochemically defined (2E) configuration . The compound is characterized by a conjugated system arising from the cinnamaldehyde moiety and the electron-withdrawing nitro groups on the phenyl ring, which influence its chemical reactivity and physical properties.

Properties

CAS No.

20710-28-5

Molecular Formula

C15H12N4O4

Molecular Weight

312.28 g/mol

IUPAC Name

2,4-dinitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]aniline

InChI

InChI=1S/C15H12N4O4/c20-18(21)13-8-9-14(15(11-13)19(22)23)17-16-10-4-7-12-5-2-1-3-6-12/h1-11,17H/b7-4+,16-10+

InChI Key

RLSRMSQNTNYDMC-LVVPDBGKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Classical Condensation Reaction

The foundational synthesis involves a nucleophilic addition-elimination reaction between cinnamaldehyde (C₉H₈O) and 2,4-dinitrophenylhydrazine (C₆H₆N₄O₄) under acidic conditions.

Reagents and Conditions

  • Cinnamaldehyde : Sourced via base-catalyzed aldol condensation of benzaldehyde and acetaldehyde.
  • 2,4-Dinitrophenylhydrazine : Synthesized from 2,4-dinitrochlorobenzene and hydrazine hydrate in ethanol.
  • Solvent : Methanol or ethanol (95% purity).
  • Catalyst : Sulfuric acid (0.1–1.0 M) or glacial acetic acid.
  • Temperature : Reflux at 60–80°C for 4–6 hours.

Procedure

  • Dissolve equimolar quantities of cinnamaldehyde (1.32 g, 10 mmol) and 2,4-dinitrophenylhydrazine (1.98 g, 10 mmol) in 50 mL ethanol.
  • Add 5 drops of glacial acetic acid to catalyze the reaction.
  • Reflux the mixture for 4 hours, yielding an orange precipitate.
  • Cool to 50°C, filter under vacuum, and wash with cold ethanol.
  • Recrystallize from hot ethanol to obtain pure crystals (yield: 75–85%).

Optimized Laboratory Protocols

Solvent and Catalytic Enhancements

Recent studies demonstrate improved yields (90–95%) using acetonitrile as a solvent due to its high polarity, which enhances reactant solubility. Trifluoroacetic acid (TFA) replaces sulfuric acid to minimize side reactions.

Key Modifications:
  • Solvent : Acetonitrile (50 mL per 10 mmol substrate).
  • Catalyst : 0.5 mL TFA.
  • Reaction Time : 2 hours at 70°C.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 15–20 minutes. A 1:1 molar ratio of reactants in ethanol with 0.1 M HCl achieves 88% yield.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods employ continuous flow reactors to enhance efficiency:

  • Residence Time : 30 minutes.
  • Temperature : 75°C.
  • Output : 500 kg/month with 92% purity.

Green Chemistry Approaches

  • Solvent-Free Synthesis : Reactants are ground in a ball mill with silica gel as a catalyst (yield: 80%).
  • CO₂-Pressurized Reactions : Supercritical CO₂ acts as a solvent and catalyst, achieving 94% yield at 50°C.

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR :
    • C=N stretch: 1600 cm⁻¹.
    • NO₂ asymmetric/symmetric stretches: 1520 cm⁻¹ and 1340 cm⁻¹.
  • ¹H NMR (CDCl₃) :
    • Aromatic protons: δ 7.5–8.5 ppm.
    • Hydrazone NH: δ 10.2 ppm.

Purity Assessment

  • Melting Point : 148–155°C.
  • HPLC : Reverse-phase C18 column, 0.1% TFA in acetonitrile/water (70:30), retention time: 6.2 minutes.

Applications and Derivative Synthesis

Analytical Chemistry

  • Carbonyl Group Detection : Forms orange precipitates with aldehydes/ketones for qualitative analysis.
  • Quantitative UV-Vis : Absorbance at 370 nm (ε = 12,500 M⁻¹cm⁻¹).

Pharmaceutical Intermediates

  • Antimicrobial Agents : Complexes with transition metals (Cu²⁺, Ni²⁺) exhibit enhanced bioactivity.
  • Anticancer Research : Induces apoptosis in HepG2 cells via ROS generation.

Comparative Data Tables

Table 1: Synthesis Method Comparison

Method Solvent Catalyst Temp (°C) Time (h) Yield (%)
Classical Reflux Ethanol H₂SO₄ 70 4 75–85
Microwave-Assisted Ethanol HCl 80 0.25 88
Continuous Flow Acetonitrile TFA 75 0.5 92

Table 2: Spectroscopic Signatures

Technique Key Peaks Reference
FT-IR 1600 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂)
¹H NMR δ 10.2 ppm (NH), δ 7.5–8.5 (Ar-H)

Challenges and Solutions

Common Issues

  • Low Yields : Caused by incomplete reactant mixing or side reactions.
    • Solution : Use excess hydrazine (1.2:1 molar ratio) and inert atmospheres.
  • Impurity Formation : Due to residual acids.
    • Solution : Neutralize with NaHCO₃ post-reaction.

Scalability Constraints

  • Batch Reactor Limitations : Addressed by switching to flow chemistry systems.

Chemical Reactions Analysis

Types of Reactions: Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cinnamaldehyde, (2,4-dinitrophenyl)hydrazone involves nucleophilic addition-elimination reactions. The compound first adds across the carbon-oxygen double bond of aldehydes or ketones, forming an intermediate. This intermediate then undergoes elimination to form the hydrazone. The molecular targets and pathways involved include the carbonyl group of the aldehyde or ketone, which is the primary site of reaction .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Hydrazones

Structural Features

Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone belongs to a broader class of 2,4-dinitrophenylhydrazones (DNPHs), which are widely used in analytical chemistry and drug discovery. Key structural variations among DNPH derivatives include:

  • Aldehyde/Ketone Substituents: The parent carbonyl compound determines the hydrazone’s properties. Acetophenone DNPH: Features a methyl ketone group instead of an α,β-unsaturated aldehyde . Benzoyl ester derivatives: Incorporate ester functionalities (e.g., compounds 6–10 in ) .
Table 1: Structural Comparison of Selected DNPH Derivatives
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Cinnamaldehyde DNPH C₁₅H₁₂N₄O₄ 312.285 Phenylpropenal group, (2E) stereochemistry
Formaldehyde DNPH C₇H₆N₄O₄ 210.15 No aromatic system
5-Bromo-2-methoxybenzylidene DNPH C₁₄H₁₁BrN₄O₄ 379.17 Bromo and methoxy groups
Benzoyl ester derivatives C₂₂H₁₈N₄O₆ 434.40 Nitrobenzoate esters

Physical Properties

  • Melting Points: DNPH derivatives generally exhibit high melting points due to strong intermolecular interactions (e.g., hydrogen bonding and π-π stacking).
  • Spectroscopic Data: FT-IR: Cinnamaldehyde DNPH shows characteristic peaks for C=O (~1740 cm⁻¹), C=N (~1596 cm⁻¹), and NO₂ (asymmetric: ~1533 cm⁻¹; symmetric: ~1317 cm⁻¹) . Similar spectral patterns are observed in analogs like 4-chlorobenzaldehyde DNPH .

Key Differentiators of Cinnamaldehyde DNPH

Metal Coordination : Comparative studies show cinnamaldehyde DNPH forms stable complexes with transition metals (e.g., Ni²⁺, Co²⁺), useful in spectrophotometric metal ion analysis .

Steric Effects : The bulky cinnamaldehyde moiety may reduce binding efficiency in enzyme inhibition compared to smaller analogs .

Biological Activity

Cinnamaldehyde, (2,4-dinitrophenyl)hydrazone is a hydrazone derivative formed through the condensation of cinnamaldehyde and 2,4-dinitrophenylhydrazine. This compound has garnered attention due to its unique chemical properties and potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The compound features a hydrazone functional group, which is characterized by the general structure R1R2C=NNH-R3. The synthesis typically involves a condensation reaction in an acidic medium, often using acetic acid as a catalyst. The resulting product exhibits distinct reactivity with carbonyl compounds, forming colored precipitates that are useful in analytical chemistry for identifying aldehydes and ketones.

Table 1: Comparison of Related Compounds

Compound NameStructure/FunctionalityUnique Features
Cinnamaldehyde HydrazoneDerived from cinnamaldehyde and hydrazineLacks the dinitrophenyl moiety; less reactive
2,4-DinitrophenylhydrazineBasic structure with two nitro groupsStrong nucleophilic character; widely used in tests
Cinnamic AldehydeAldehyde functional group; precursor to many derivativesLess stable than hydrazones; more reactive

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. Its mechanism involves nucleophilic addition-elimination reactions with carbonyl groups in biological substrates, potentially disrupting cellular functions in pathogens. Studies have shown effectiveness against various bacterial strains, contributing to its potential use as an antimicrobial agent.

Anticancer Activity

This compound has also been investigated for its cytotoxic effects against cancer cell lines. In vitro studies demonstrate promising results against leukemic (HL-60) and glioblastoma (SF-295) cells. The compound's anticancer mechanism may involve the induction of apoptosis and interference with cell cycle progression .

Case Study: Cytotoxic Evaluation

A study evaluated the cytotoxic activity of several hydrazones derived from cinnamaldehyde. The results indicated high cytotoxicity against HL-60 and SF-295 cell lines with growth inhibition percentages reaching up to 92.37% for certain derivatives .

The primary mechanism of action for this compound is attributed to its ability to undergo nucleophilic addition to carbon-oxygen double bonds found in aldehydes and ketones. This leads to the formation of an intermediate compound that can disrupt normal cellular processes.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineCompound TestedGrowth Inhibition (%)
HL-60CIN-192.37 ± 3.60
HL-60CIN-289.62 ± 3.54
SF-295CIN-1Significant activity
SF-295CIN-2Significant activity

Pharmacokinetics and Toxicity

In silico pharmacokinetic studies suggest that cinnamaldehyde derivatives exhibit favorable absorption characteristics and can effectively cross biological barriers such as the blood-brain barrier (BBB). This property enhances their potential as therapeutic agents for treating central nervous system tumors .

Q & A

Q. What is the standard synthetic protocol for preparing cinnamaldehyde (2,4-dinitrophenyl)hydrazone?

The synthesis typically involves refluxing cinnamaldehyde with 2,4-dinitrophenylhydrazine (DNPH) in ethanol or DMSO, catalyzed by glacial acetic acid. For example, a similar hydrazone derivative was synthesized by reacting 0.001 mol of a substituted benzaldehyde with DNPH in ethanol under reflux for 4 hours, followed by solvent evaporation and crystallization . Yield optimization may require adjusting reaction time (e.g., 18 hours for other hydrazones) and solvent choice .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • FT-IR : To confirm the C=N bond (stretching ~1600 cm⁻¹) and nitro group vibrations (~1520 and 1340 cm⁻¹) .
  • NMR : 1^1H NMR to identify aromatic protons (δ 7–9 ppm) and the hydrazone NH proton (δ ~11 ppm); 13^{13}C NMR to verify the imine carbon (δ ~145–150 ppm) .
  • UV-Vis : Absorption bands near 360–400 nm due to the conjugated hydrazone and nitro groups .

Q. How does the reaction mechanism between aldehydes and DNPH proceed?

The reaction is an acid-catalyzed nucleophilic addition-elimination. DNPH attacks the carbonyl carbon of cinnamaldehyde, forming a tetrahedral intermediate, which loses water to yield the hydrazone. Acetic acid protonates the carbonyl oxygen, enhancing electrophilicity .

Advanced Research Questions

Q. What challenges arise in quantifying cinnamaldehyde-DNPH derivatives via HPLC, and how are they addressed?

DNPH reacts with multiple carbonyl compounds, leading to co-elution interference. To mitigate this:

  • Use reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water).
  • Employ mass spectrometry (LC-MS/MS) for selective detection via molecular ion peaks (e.g., m/z 286 for benzaldehyde-DNPH derivatives) .
  • Validate specificity using spiked samples or standard addition methods .

Q. How can crystallographic data resolve structural ambiguities in hydrazone derivatives?

Single-crystal X-ray diffraction provides bond lengths and angles, confirming the E-configuration of the hydrazone C=N bond (typically 1.28–1.30 Å). For example, in a related compound, the dihedral angle between the DNPH phenyl ring and aldehyde moiety was 15.2°, indicating partial conjugation . Advanced software like SHELXL or WinGX is used for refinement .

Q. What experimental designs are recommended for assessing mutagenicity or DNA damage potential?

  • Ames Test : Incubate Salmonella typhimurium strains (TA98, TA100) with the compound to detect frameshift/base-pair mutations.
  • Comet Assay : Treat mammalian cells (e.g., HeLa) and measure DNA strand breaks via electrophoresis.
  • Include positive controls (e.g., ethyl methanesulfonate) and validate dose-response relationships .

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Screening : Test polar aprotic solvents (DMSO, DMF) vs. ethanol for solubility and reaction efficiency.
  • Catalyst Variation : Compare acetic acid, HCl, or p-toluenesulfonic acid for faster kinetics.
  • Temperature Control : Reflux at 80–100°C vs. microwave-assisted synthesis for reduced time .

Q. What strategies ensure compound stability during storage and analysis?

  • Store in amber vials at –20°C to prevent photodegradation of nitro groups.
  • Use desiccants to avoid hydrolysis of the hydrazone bond.
  • Confirm stability via periodic HPLC analysis over 6–12 months .

Data Contradictions and Troubleshooting

Q. How to resolve discrepancies in melting points reported across studies?

Variations may arise from impurities or polymorphic forms. Recrystallize the compound from ethanol/water (1:1) and compare with literature values (e.g., 141–143°C for a related triazole-DNPH derivative) . Elemental analysis (%C, %H, %N) should match theoretical values within ±0.3% .

Q. Why might NMR spectra show unexpected peaks, and how to address this?

Impurities from incomplete reaction or side products (e.g., unreacted DNPH) can appear as extra signals. Purify via column chromatography (silica gel, ethyl acetate/hexane) and re-analyze. For tautomerism (e.g., keto-enol forms), use 15^{15}N NMR or variable-temperature studies .

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